180-Fold Enhancement in pp60c-src (Src) Kinase Inhibitory Potency via Cyclic Peptide Incorporation
The incorporation of 4-carboxyphenylalanine (4-Cpa) into a cyclic decapeptide scaffold at the Y+3 residue position yields a Ki value of 0.85 μM against the Src kinase. This represents a 180-fold increase in potency over the parent cyclic peptide, which contains phenylalanine at the same position and exhibits a Ki of 150 μM [1]. This demonstrates that the para-carboxylic acid moiety is a key determinant for high-affinity binding.
| Evidence Dimension | Inhibitory Potency (Ki) against pp60c-src kinase |
|---|---|
| Target Compound Data | Ki = 0.85 μM (when incorporated into cyclo(Asp1-Asn2-Glu3-Tyr4-Ala5-Phe6-4-Cpa7-Gln8-d-Phe9-Pro10)) |
| Comparator Or Baseline | Ki = 150 μM for the parent cyclic peptide containing phenylalanine at the same position (cyclo(Asp1-Asn2-Glu3-Tyr4-Ala5-Phe6-Phe7-Gln8-d-Phe9-Pro10)) |
| Quantified Difference | 180-fold increase in potency (0.85 μM vs. 150 μM) |
| Conditions | In vitro kinase inhibition assay. The peptides are non-competitive with respect to ATP and competitive against the phosphate-accepting substrate polyGlu4Tyr. |
Why This Matters
This quantitative head-to-head comparison provides direct evidence that 4-carboxyphenylalanine is not a generic phenylalanine analog; it confers a specific, measurable, and substantial gain in target potency, making it a superior choice for designing potent Src kinase inhibitors.
- [1] Wang W, Ramdas L, Sun G, Ke S, Obeyesekere NU, Budde RJ, McMurray JS. Cyclic Peptides Incorporating 4-Carboxyphenylalanine and Phosphotyrosine Are Potent Inhibitors of pp60c-src. Biochemistry. 2000;39(17):5221-5228. View Source
